molecular formula C8H16BrNO2 B14217917 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide CAS No. 828272-17-9

2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide

Cat. No.: B14217917
CAS No.: 828272-17-9
M. Wt: 238.12 g/mol
InChI Key: VBIXIPHDDWFFQQ-UHFFFAOYSA-M
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Description

2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is a chemical compound that belongs to the class of oxazolium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the oxazolium ring imparts unique reactivity and stability to the compound, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide typically involves the reaction of tert-butyl alcohol with 3-methyl-4,5-dihydro-1,3-oxazole in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolium salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are maintained to facilitate the reaction.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: A suitable catalyst, such as a Lewis acid, may be employed to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat transfer.

    Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxazolones or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives with altered reactivity.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Products: Various substituted oxazolium salts.

    Oxidation Products: Oxazolones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives with modified chemical properties.

Scientific Research Applications

2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide finds applications in several scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide involves its ability to participate in nucleophilic substitution and other reactions due to the presence of the oxazolium ring. The molecular targets and pathways include:

    Nucleophilic Attack: The bromide ion can be displaced by nucleophiles, leading to the formation of new chemical bonds.

    Electrophilic Sites: The oxazolium ring provides electrophilic sites that can interact with various reagents.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4,5-dihydro-1,3-oxazol-3-ium chloride
  • 3-Methyl-4,5-dihydro-1,3-oxazol-3-ium iodide
  • 2-tert-Butoxy-4,5-dihydro-1,3-oxazol-3-ium fluoride

Uniqueness

2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is unique due to its specific substituents, which impart distinct reactivity and stability. The tert-butoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical processes.

Properties

CAS No.

828272-17-9

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazol-3-ium;bromide

InChI

InChI=1S/C8H16NO2.BrH/c1-8(2,3)11-7-9(4)5-6-10-7;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

VBIXIPHDDWFFQQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=[N+](CCO1)C.[Br-]

Origin of Product

United States

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